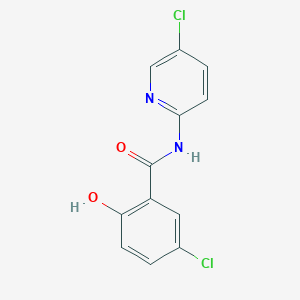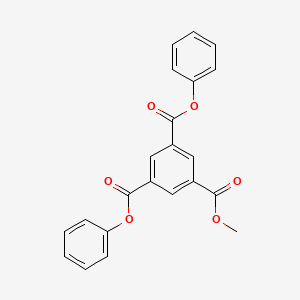
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate is an organic compound with a complex aromatic structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a benzene ring substituted with methyl and diphenyl groups, along with three carboxylate groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like acyl chlorides and alcohols. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carboxylate groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.
Esterification: The carboxylate groups can react with alcohols in the presence of acid catalysts to form esters
Aplicaciones Científicas De Investigación
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and catalysts
Mecanismo De Acción
The mechanism of action of 1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
1-Methyl 3,5-diphenyl benzene-1,3,5-tricarboxylate can be compared with similar compounds such as:
Trimethyl 1,3,5-benzenetricarboxylate: Known for its use in synthesizing yttrium trimesates with open frameworks.
Benzene-1,3,5-tricarboxamides: These compounds are used in the formation of supramolecular polymers and biomaterials.
Benzene-1,3,5-tri(dithiocarboxylate): Evaluated for its potential as a multidentate ligand in coordination chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
524674-02-0 |
|---|---|
Fórmula molecular |
C22H16O6 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
5-O-methyl 1-O,3-O-diphenyl benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C22H16O6/c1-26-20(23)15-12-16(21(24)27-18-8-4-2-5-9-18)14-17(13-15)22(25)28-19-10-6-3-7-11-19/h2-14H,1H3 |
Clave InChI |
CWDUNIDXWJXZBI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)
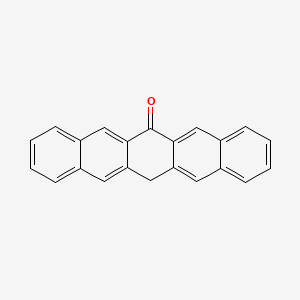
![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)
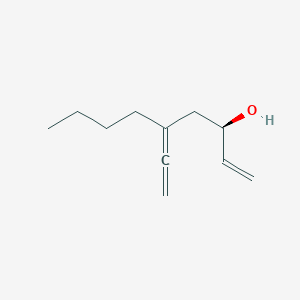
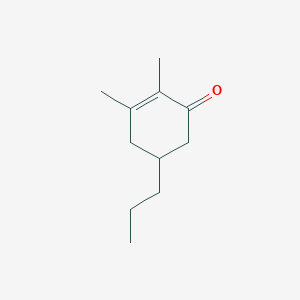
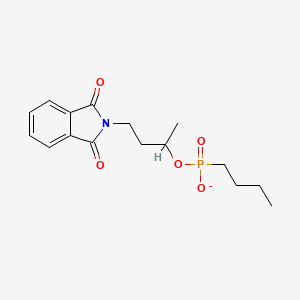
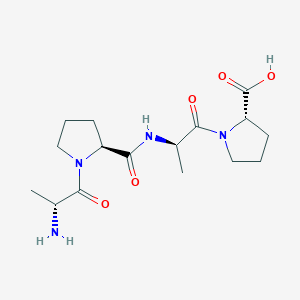
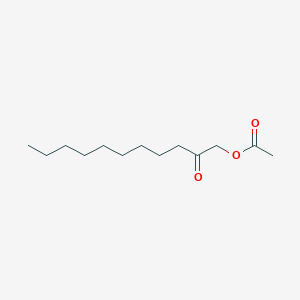
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
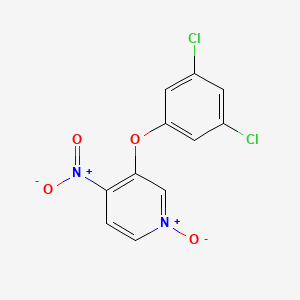
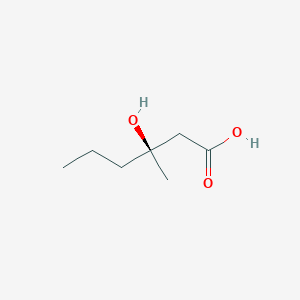
![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
